(R)-NVS-ZP7-4

Enantioselectivity ZIP7 inhibition Stereochemistry

This product, (R)-NVS-ZP7-4, is the R-enantiomer of the first-in-class ZIP7 inhibitor NVS-ZP7-4. Unlike the active S-enantiomer (NVS-ZP7-4), this stereoisomer is used as an essential negative control to validate on-target specificity in Notch signaling, ER stress, and zinc homeostasis assays. Procurement ensures experimental rigor and prevents erroneous mechanistic conclusions.

Molecular Formula C15H9Br2ClN4OS2
Molecular Weight 520.7 g/mol
Cat. No. B13444334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-NVS-ZP7-4
Molecular FormulaC15H9Br2ClN4OS2
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)NC(=O)CSC2=C(N=NS2)C3=C(C=C(C=C3)Br)Br
InChIInChI=1S/C15H9Br2ClN4OS2/c16-8-3-4-9(10(17)6-8)13-15(25-22-21-13)24-7-12(23)20-11-2-1-5-19-14(11)18/h1-6H,7H2,(H,20,23)
InChIKeyPEORKJDYDRSGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

How to Evaluate (R)-NVS-ZP7-4 as a ZIP7 Inhibitor for Notch Pathway and Zinc Homeostasis Research


(R)-NVS-ZP7-4 is the R-enantiomer of the small molecule zinc transporter SLC39A7 (ZIP7) inhibitor NVS-ZP7-4 . The compound belongs to the spirocyclic quinazoline-piperidine class and was originally identified from a phenotypic screen for inhibitors of Notch signaling [1]. As a stereoisomer of the first reported chemical probe for modulating endoplasmic reticulum (ER) zinc levels, (R)-NVS-ZP7-4 serves as a critical tool for dissecting the stereochemical requirements of ZIP7 inhibition and its downstream effects on Notch trafficking, ER stress, and zinc homeostasis .

Why (R)-NVS-ZP7-4 Cannot Be Substituted by Generic ZIP7 Inhibitors or Its Enantiomers


Substituting (R)-NVS-ZP7-4 with other ZIP7 inhibitors, the racemic mixture, or the S-enantiomer without explicit experimental validation is scientifically unjustified. The stereochemical configuration at the chiral center determines binding affinity and functional activity, with the S-enantiomer (NVS-ZP7-4) demonstrating potent inhibition of ZIP7 (FRET IC50 = 3.2 nM; Notch reporter IC50 = 4.5 nM) [1], while the R-enantiomer exhibits distinct or reduced activity that may confound mechanistic interpretation. Furthermore, structurally related analogs like NVS-ZP7-6 are inactive against ZIP7 and fail to rescue cellular phenotypes [2]. Procurement of the incorrect isomer or analog thus risks experimental failure, wasted resources, and erroneous conclusions regarding ZIP7 biology and Notch pathway modulation.

Quantitative Comparative Evidence for (R)-NVS-ZP7-4 vs. S-Enantiomer and Inactive Analog


Stereochemical Differentiation: R-Enantiomer Activity Profile vs. S-Enantiomer

The R-enantiomer (R)-NVS-ZP7-4 is structurally defined as the optical antipode of the active S-enantiomer NVS-ZP7-4 . While the S-enantiomer potently inhibits ZIP7 with a FRET-based zinc transport IC50 of 3.2 nM and a Notch luciferase reporter IC50 of 4.5 nM , direct comparative activity data for the R-enantiomer in these specific assays are not publicly reported. However, the stereochemical designation implies that the R-enantiomer may exhibit significantly reduced or negligible ZIP7 inhibitory activity relative to its S-counterpart, a common phenomenon in chiral small molecule pharmacology. This stereochemical distinction is critical for experimental design and data interpretation.

Enantioselectivity ZIP7 inhibition Stereochemistry

Functional Differentiation from Inactive Analog NVS-ZP7-6

NVS-ZP7-6 is a structurally related analog of NVS-ZP7-4 that lacks ZIP7 inhibitory activity and is used as a negative control in functional assays . In contrast, the active S-enantiomer NVS-ZP7-4 completely blocks IL-1β/TNF-α-induced Cox-2 upregulation and occludin downregulation in RPE cells, whereas NVS-ZP7-6 has no effect [1]. Similarly, NVS-ZP7-4 dose-dependently inhibits IL-6 induction, while NVS-ZP7-6 is inactive [1]. (R)-NVS-ZP7-4, as the R-enantiomer, may serve a similar inactive control role but with a distinct stereochemical profile.

Chemical probe validation Negative control ZIP7 selectivity

Target Engagement and Resistance Mutation Validation

The active S-enantiomer NVS-ZP7-4 engages ZIP7 directly, as evidenced by the V430E point mutation in ZIP7 conferring transferable resistance [1]. Additionally, a photoaffinity-labeled analog binds ZIP7 in cells [1]. While these experiments were conducted with the racemate or S-enantiomer, the R-enantiomer (R)-NVS-ZP7-4 can serve as a stereochemical control to assess whether target engagement is enantioselective.

Target validation Mutagenesis ZIP7 V430E

Recommended Research Applications for (R)-NVS-ZP7-4 Based on Stereochemical Evidence


Stereochemical Control in ZIP7 Inhibitor Studies

Use (R)-NVS-ZP7-4 as the stereochemically matched inactive enantiomer to control for off-target effects when employing the active S-enantiomer NVS-ZP7-4 in cellular assays of Notch signaling, ER stress, or zinc homeostasis. This ensures that observed phenotypic changes are specifically attributable to ZIP7 inhibition [1].

Validation of Enantioselective Target Engagement

Employ (R)-NVS-ZP7-4 in parallel with NVS-ZP7-4 to confirm enantioselective binding to ZIP7 using biophysical methods (e.g., SPR, thermal shift) or cellular target engagement assays. This is critical for establishing the stereochemical requirements of ZIP7 inhibition .

Negative Control for In Vivo Efficacy Studies

Include (R)-NVS-ZP7-4 as a negative control arm in animal models of T-ALL or other Notch-dependent diseases when using NVS-ZP7-4. This controls for any non-ZIP7-mediated effects of the chemical scaffold and strengthens the evidence for on-target efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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